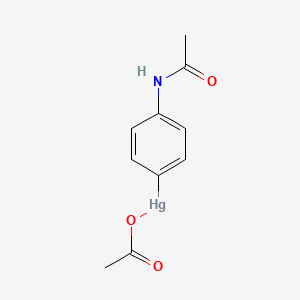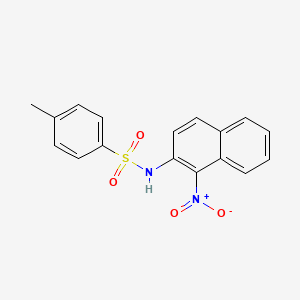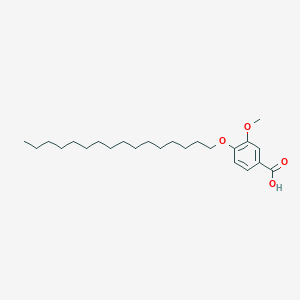
4-Acetamidophenylmercuric acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidophenylmercuric acetate is an organomercurial compound with the chemical formula C10H11HgNO3. It is known for its applications in experimental biology and chemistry, particularly as a thiol-blocking reagent and an activator of matrix metalloproteinases and collagenase proteolytic enzymes .
準備方法
The synthesis of 4-Acetamidophenylmercuric acetate typically involves the reaction of 4-acetamidophenol with mercuric acetate. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield optimization .
化学反応の分析
4-Acetamidophenylmercuric acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different mercury-containing compounds.
Reduction: Reduction reactions can convert it back to 4-acetamidophenol and other mercury species.
Substitution: It can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Acetamidophenylmercuric acetate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a thiol-blocking reagent, which is crucial in studying protein functions and enzyme activities.
Medicine: It is used in the activation of matrix metalloproteinases and collagenase, which are important in tissue remodeling and wound healing.
Industry: It finds applications in the production of various chemical intermediates and as a preservative in some formulations
作用機序
The mechanism of action of 4-Acetamidophenylmercuric acetate involves its interaction with thiol groups in proteins and enzymes. By binding to these thiol groups, it can inhibit or activate specific enzymatic activities. For example, it activates matrix metalloproteinases by reacting with cysteines at the amino terminal domains that bind zinc, near the enzyme’s active site .
類似化合物との比較
4-Acetamidophenylmercuric acetate can be compared with other organomercurial compounds such as:
4-Aminophenylmercuric acetate: Similar in structure but with an amino group instead of an acetamido group.
Phenylmercury acetate: Lacks the acetamido group and has different reactivity and applications.
4-Chloromercuribenzoic acid: Another organomercurial compound used as a protease inhibitor.
The uniqueness of this compound lies in its specific functional groups that confer distinct reactivity and applications, particularly in biological systems .
特性
CAS番号 |
7299-21-0 |
|---|---|
分子式 |
C10H11HgNO3 |
分子量 |
393.79 g/mol |
IUPAC名 |
(4-acetamidophenyl)-acetyloxymercury |
InChI |
InChI=1S/C8H8NO.C2H4O2.Hg/c1-7(10)9-8-5-3-2-4-6-8;1-2(3)4;/h3-6H,1H3,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |
InChIキー |
UDYKDYMZMJBIQA-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)[Hg]OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)





![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)





